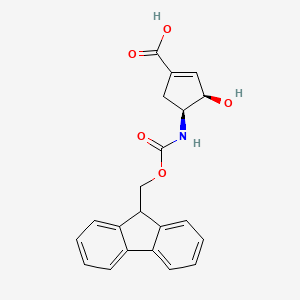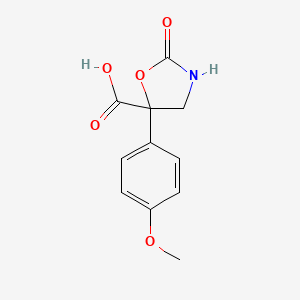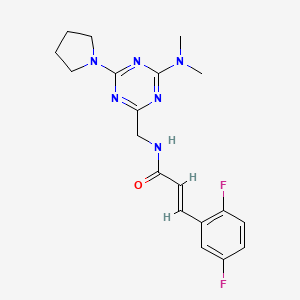![molecular formula C15H6N4O3 B2711023 2-amino-5-oxo-4H,5H-pyrano[3,2-c]chromene-3,4,4-tricarbonitrile CAS No. 478063-78-4](/img/structure/B2711023.png)
2-amino-5-oxo-4H,5H-pyrano[3,2-c]chromene-3,4,4-tricarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-5-oxo-4H,5H-pyrano[3,2-c]chromene-3,4,4-tricarbonitrile is a heterocyclic compound known for its diverse biological activities and potential applications in various fields of science. This compound is characterized by its unique structure, which includes a pyranochromene core fused with multiple functional groups, making it an interesting subject for chemical and pharmacological research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-oxo-4H,5H-pyrano[3,2-c]chromene-3,4,4-tricarbonitrile typically involves a multi-component reaction. One common method is the one-pot three-component reaction, which includes an aldehyde, malononitrile, and 4-hydroxycoumarin. This reaction can be carried out in water, making it an environmentally friendly process. The reaction is often catalyzed by a cobalt-doped iron (III) tartrate complex, which enhances the reaction rate and yield .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and the use of reusable catalysts are likely to be employed to scale up the synthesis. The use of water as a solvent and the application of microwave irradiation are potential methods to improve efficiency and sustainability in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-5-oxo-4H,5H-pyrano[3,2-c]chromene-3,4,4-tricarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to new derivatives with different properties.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyranochromene derivatives, while reduction can produce reduced forms with altered functional groups. Substitution reactions can lead to a wide range of substituted pyranochromene compounds .
Applications De Recherche Scientifique
2-amino-5-oxo-4H,5H-pyrano[3,2-c]chromene-3,4,4-tricarbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing various heterocyclic compounds with potential biological activities.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical sensors
Mécanisme D'action
The mechanism of action of 2-amino-5-oxo-4H,5H-pyrano[3,2-c]chromene-3,4,4-tricarbonitrile involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by blocking cell cycle progression and promoting phosphatidylserine translocation to the membrane surface . The compound’s interaction with specific enzymes and receptors is also a key aspect of its mechanism of action, contributing to its diverse biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-amino-5-oxo-4-phenyl-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile: This compound shares a similar core structure but differs in the substitution pattern, leading to different biological activities.
2-amino-4-(2-nitrophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile: Another similar compound with a nitro group, which imparts distinct chemical and biological properties.
Uniqueness
2-amino-5-oxo-4H,5H-pyrano[3,2-c]chromene-3,4,4-tricarbonitrile is unique due to its tricarbonitrile functional group, which is not commonly found in similar compounds.
Propriétés
IUPAC Name |
2-amino-5-oxopyrano[3,2-c]chromene-3,4,4-tricarbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H6N4O3/c16-5-9-13(19)22-12-8-3-1-2-4-10(8)21-14(20)11(12)15(9,6-17)7-18/h1-4H,19H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQTXKKOZSLZRBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(=O)O2)C(C(=C(O3)N)C#N)(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H6N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methoxy-1-methyl-N-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-1H-pyrazole-4-carboxamide](/img/structure/B2710944.png)
![2-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinoxaline](/img/structure/B2710945.png)


![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2710950.png)
![5-chloro-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2710952.png)


methanesulfonamide](/img/structure/B2710955.png)

![Rel-ethyl (2R,4S)-2,4-dimethyl-1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B2710960.png)

![(2E)-3-(dimethylamino)-1-[4-(1H-pyrrol-1-yl)phenyl]prop-2-en-1-one](/img/structure/B2710963.png)
